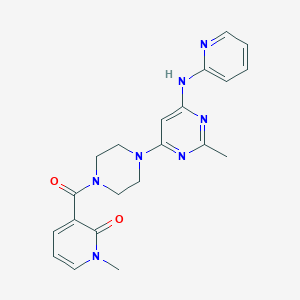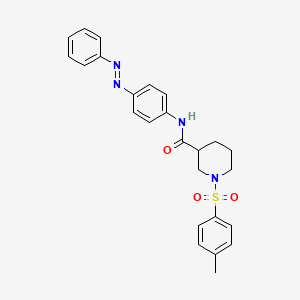![molecular formula C20H22O B14133227 4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol is an organic compound that features a biphenyl core substituted with an octynyl group at one end and a hydroxyl group at the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol typically involves the following steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Halogenation using Br2 (Bromine) or nitration using HNO3 (Nitric acid) and H2SO4 (Sulfuric acid).
Major Products Formed
Oxidation: Formation of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-one.
Reduction: Formation of 4’-(Oct-1-en-1-yl)-[1,1’-biphenyl]-4-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(1-Octyn-1-yl)cyclopentanol: Similar alkyne functionality but with a cyclopentanol core.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar alkyne functionality but with an indole core.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar biphenyl core but with different substituents.
Uniqueness
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol is unique due to its combination of a biphenyl core with both an alkyne and a hydroxyl group, providing a versatile scaffold for further functionalization and diverse applications in various fields .
Properties
Molecular Formula |
C20H22O |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-(4-oct-1-ynylphenyl)phenol |
InChI |
InChI=1S/C20H22O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16,21H,2-6H2,1H3 |
InChI Key |
YKUIPFIGXGWVCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14133147.png)
![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)


![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)




![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)




